N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide
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Overview
Description
N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a methanesulfonamide group
Preparation Methods
The synthesis of N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, followed by the introduction of the thiazole ring and the methanesulfonamide group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound may be used in the development of new materials or as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives and thiazole-containing compounds. Compared to these, N-[(2E)-4-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2(3H)-ylidene]methanesulfonamide may exhibit unique properties due to the specific arrangement of its functional groups. For example, it may have different binding affinities or selectivities for certain biological targets. Some similar compounds include:
Properties
Molecular Formula |
C17H22N4O4S2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[4-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]methanesulfonamide |
InChI |
InChI=1S/C17H22N4O4S2/c1-25-15-5-3-4-14(11-15)20-6-8-21(9-7-20)16(22)10-13-12-26-17(18-13)19-27(2,23)24/h3-5,11-12H,6-10H2,1-2H3,(H,18,19) |
InChI Key |
GXJJAQKXZGVFPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NS(=O)(=O)C |
Origin of Product |
United States |
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